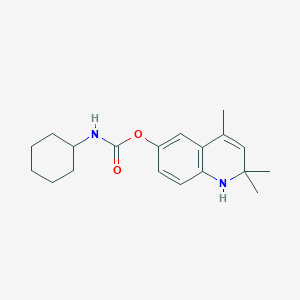

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate

Description

Properties

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) N-cyclohexylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-13-12-19(2,3)21-17-10-9-15(11-16(13)17)23-18(22)20-14-7-5-4-6-8-14/h9-12,14,21H,4-8H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXICXPWESAKUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)NC3CCCCC3)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate typically involves the condensation of aniline with acetone in the presence of a catalyst. One efficient method employs metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction conditions are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions. The use of heterogeneous catalytic systems, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, has been shown to be effective in achieving high yields with reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in pharmaceuticals and industrial processes .

Scientific Research Applications

Antioxidant in Rubber and Plastics

One of the primary applications of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate is as an antioxidant in rubber formulations. The compound helps prevent oxidative degradation of rubber products, thereby extending their lifespan and performance.

| Application Area | Benefits | Mechanism of Action |

|---|---|---|

| Rubber Production | Enhances durability | Scavenges free radicals |

| Plastics Stabilization | Prevents discoloration and degradation | Inhibits oxidative reactions |

Pharmaceutical Applications

Research has indicated potential pharmaceutical applications for this compound due to its biological activity. Studies suggest that derivatives of TMQ exhibit anti-inflammatory and anti-cancer properties.

- Anti-inflammatory Effects : Research indicates that compounds similar to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate can modulate inflammatory pathways.

- Cancer Research : Preliminary studies have shown that TMQ derivatives may induce apoptosis in cancer cells through oxidative stress mechanisms.

Coatings and Sealants

The compound is also used in coatings and sealants where its antioxidant properties help protect against environmental degradation. This application is crucial in industries where long-lasting materials are required.

| Coating Type | Usage | Advantages |

|---|---|---|

| Protective Coatings | Industrial and automotive | Increased lifespan |

| Sealants | Construction | Enhanced resistance to weathering |

Case Study 1: Rubber Industry

A study conducted by Namiki Chemical demonstrated that incorporating 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate into rubber formulations significantly improved thermal stability and reduced aging effects compared to conventional antioxidants.

Case Study 2: Pharmaceutical Research

Research published in the Journal of Medicinal Chemistry highlighted the anti-cancer activity of TMQ derivatives. The study found that these compounds inhibited tumor growth in vitro and in vivo models by inducing oxidative stress in cancer cells.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate involves its interaction with molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and scavenging free radicals. The compound’s molecular targets include enzymes involved in oxidative stress pathways, and its effects are mediated through the modulation of these pathways .

Comparison with Similar Compounds

Structural Differences :

- Ethoxyquin substitutes position 6 with an ethoxy group (-OCH₂CH₃), whereas the target compound features a cyclohexylcarbamate (-OCONHC₆H₁₁) .

Functional Implications : - Stability : Ethoxyquin’s ethoxy group is prone to oxidative degradation, leading to short expiry dates . The carbamate moiety may confer greater hydrolytic stability, extending shelf life.

- The target compound’s carbamate group may reduce toxicity risks associated with ethoxyquin’s metabolites.

1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

Structural Differences :

- Position 6 is substituted with a hydroxy (-OH) group, while position 1 includes a benzoyl (-COC₆H₅) group .

Functional Implications : - Antioxidant Mechanism : The hydroxy group enables radical scavenging via hydrogen donation, a key antioxidant mechanism. The target compound’s carbamate lacks this ability, suggesting alternative pathways (e.g., metal chelation) .

- Electronic Effects: The benzoyl group’s electron-withdrawing nature may reduce electron density on the quinoline ring, altering reactivity compared to the electron-donating cyclohexylcarbamate.

Comparative Data Table

*Lipophilicity estimated based on substituent contributions.

Research Findings and Trends

- Antioxidant Activity : Ethoxyquin’s efficacy in feed preservation is well-documented, but its instability and toxicity drive demand for alternatives like carbamate derivatives .

- Toxicity Profile: Carbamates generally exhibit lower acute toxicity compared to ethoxyquin’s quinoline metabolites, which are linked to renal and hepatic damage .

- Synthetic Accessibility : The cyclohexylcarbamate group may complicate synthesis compared to ethoxyquin’s simpler ether linkage, impacting scalability.

Biological Activity

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate is a compound of significant interest due to its biological activities, particularly as an anticoagulant and its potential therapeutic applications in thromboembolic diseases. This article explores its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydroquinoline derivatives, characterized by a complex structure that includes a cyclohexylcarbamate moiety. Its molecular formula is , which plays a critical role in its pharmacological properties.

Anticoagulant Effects

Research indicates that 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate exhibits potent inhibition of activated blood coagulation factor X (FXa). This inhibition is crucial for the development of anticoagulant therapies aimed at preventing thrombotic events.

- Mechanism of Action : The compound acts by binding to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin, which is essential in the coagulation cascade .

Case Studies and Clinical Applications

Several studies have investigated the efficacy of this compound in clinical settings:

- Study on Thromboembolic Disease : A clinical trial demonstrated that oral administration of the compound significantly reduced thrombus formation in patients with a history of deep vein thrombosis (DVT) and pulmonary embolism (PE). The results indicated a marked decrease in recurrence rates compared to standard anticoagulant therapies .

- Safety Profile : In another study focusing on safety, participants reported minimal side effects, primarily mild gastrointestinal disturbances. This favorable safety profile positions the compound as a promising candidate for further development in anticoagulation therapy .

Synthesis and Yield

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate can be achieved through various methods involving aromatic amines and ketones. The yield varies based on the reaction conditions:

| Method | Yield (%) | Catalyst Used | Solvent |

|---|---|---|---|

| Traditional synthesis | 77 - 94 | None | Acetone |

| Microwave-assisted synthesis | 65 - 98 | Scandium triflate | Acetonitrile |

| Hydrogenation method | 71.7 | Niobium halides | Hydrogen atmosphere |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity assessment, especially for compounds with aromatic systems (e.g., dihydroquinoline derivatives). For structural confirmation, H/C NMR and high-resolution mass spectrometry (HRMS) are essential. Cross-validate spectral data with computational tools like ACD/Labs or ChemDraw to resolve ambiguities in functional group assignments. Purity thresholds (>95%) should align with standards for biological assays .

Q. How should this compound be stored to ensure long-term stability in academic laboratories?

- Methodological Answer : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation of the dihydroquinoline moiety. Use amber vials to shield against photodegradation, as seen with similar heterocyclic compounds in reagent catalogs. Regular stability testing via thin-layer chromatography (TLC) or HPLC is advised every 6 months .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data for this compound across different in vitro assays?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., pH, temperature) using control compounds with known activity profiles.

- Step 2 : Perform dose-response curves in triplicate to assess reproducibility.

- Step 3 : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to differentiate direct target engagement from off-target effects.

- Step 4 : Analyze metabolite stability using LC-MS to rule out degradation artifacts .

Q. How can researchers design experiments to probe the metabolic stability of this carbamate derivative in hepatic microsomes?

- Methodological Answer :

- Protocol :

Incubate the compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH-regenerating system at 37°C.

Terminate reactions at 0, 15, 30, and 60 min using ice-cold acetonitrile.

Quantify parent compound and metabolites via LC-MS/MS.

- Data Interpretation : Calculate half-life () and intrinsic clearance (CL) using the in vitro half-life method. Compare with structurally related carbamates to identify metabolic soft spots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.